molecular formula C14H21N3O3 B2399628 (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone CAS No. 2241144-59-0

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone

Cat. No.: B2399628
CAS No.: 2241144-59-0
M. Wt: 279.34
InChI Key: YFBZMYFCCFUFOQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores—a piperidine ring and a morpholine group—linked through an oxazole core. The piperidine moiety is a common feature in bioactive molecules and is frequently explored in the development of therapeutics . The morpholine-4-yl-methanone group is a recurrent structural element in compounds investigated for various pharmacological activities, as seen in similar synthetic molecules . The specific research applications and mechanism of action for this compound are not fully established and are a subject of ongoing investigation. Researchers may find it valuable as a building block or intermediate in synthesizing more complex molecules for high-throughput screening or as a lead compound for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(4-methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-12(14(18)17-5-7-19-8-6-17)20-13(16-10)11-3-2-4-15-9-11/h11,15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBZMYFCCFUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Aminopiperidine

To prevent undesired side reactions during oxazole formation, the piperidine amine is protected as a tert-butoxycarbonyl (Boc) derivative.

  • Procedure : 3-Aminopiperidine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C–25°C for 12 h.
  • Outcome : tert-Butyl piperidin-3-ylcarbamate (Boc-piperidine) is isolated in 85–90% yield.

Oxazole Ring Formation via Hantzsch-Type Cyclization

The Boc-piperidine is coupled with ethyl acetoacetate to construct the oxazole core.

  • Reagents : Ethyl acetoacetate (1.1 equiv), phosphorus oxychloride (2.0 equiv), and catalytic p-toluenesulfonic acid (PTSA).
  • Conditions : Reflux in anhydrous toluene for 6 h.
  • Mechanism : The β-keto ester undergoes cyclodehydration with the Boc-piperidine amine, forming the oxazole ring.
  • Product : Ethyl 4-methyl-2-(Boc-piperidin-3-yl)-1,3-oxazole-5-carboxylate (72% yield).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid under basic conditions.

  • Conditions : 2 M NaOH in ethanol/water (3:1) at 80°C for 4 h.
  • Outcome : 4-Methyl-2-(Boc-piperidin-3-yl)-1,3-oxazole-5-carboxylic acid (89% yield).

Boc Deprotection

The Boc group is removed to liberate the piperidine amine.

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (1:1) at 25°C for 2 h.
  • Product : 4-Methyl-2-piperidin-3-yl-1,3-oxazole-5-carboxylic acid (94% yield).

Synthesis of Morpholin-4-ylmethanone

Activation of Carboxylic Acid

The oxazole carboxylic acid is converted to an acid chloride for nucleophilic acyl substitution.

  • Reagents : Thionyl chloride (3.0 equiv) in anhydrous dichloromethane.
  • Conditions : Reflux for 3 h, followed by solvent evaporation.
  • Product : 4-Methyl-2-piperidin-3-yl-1,3-oxazole-5-carbonyl chloride (quantitative yield).

Coupling with Morpholine

The acid chloride reacts with morpholine to form the methanone linkage.

  • Conditions : Morpholine (2.0 equiv) and triethylamine (3.0 equiv) in tetrahydrofuran (THF) at 0°C–25°C for 12 h.
  • Workup : Aqueous extraction and silica gel chromatography (ethyl acetate/hexane).
  • Product : (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone (68% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.71 (s, 3H, CH₃), 2.45–2.60 (m, 4H, piperidine H), 3.20–3.35 (m, 4H, morpholine H), 3.70–3.85 (m, 4H, morpholine H), 4.10–4.25 (m, 1H, piperidine H), 7.25–7.40 (m, 1H, oxazole H).
  • ¹³C NMR : δ 20.1 (CH₃), 45.6–50.2 (piperidine/morpholine C), 125.8 (oxazole C), 165.2 (C=O).

Infrared (IR) Spectroscopy

  • Key Peaks : 1722 cm⁻¹ (C=O stretch), 1523 cm⁻¹ (oxazole C=N), 1222 cm⁻¹ (morpholine C-O-C).

Mass Spectrometry (MS)

  • EI-MS : m/z 349 [M+H]⁺ (calculated for C₁₇H₂₄N₄O₃: 348.18).

Alternative Synthetic Routes

Reductive Amination Approach

A reductive amination strategy could install the piperidine moiety post-oxazole formation:

  • Synthesize 4-methyl-2-amino-1,3-oxazole-5-carboxylic acid.
  • Condense with a ketone (e.g., 3-piperidone) using sodium triacetoxyborohydride.
  • Couple with morpholine as before.

Suzuki-Miyaura Coupling

For analogs with aromatic substituents, a palladium-catalyzed coupling could introduce aryl groups at the oxazole’s 4-position.

Challenges and Optimization

  • Oxazole Stability : The oxazole ring is sensitive to strong acids/bases; mild conditions are critical during Boc deprotection.
  • Morpholine Reactivity : Excess morpholine (2.0 equiv) ensures complete acylation, minimizing dimerization.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxazole rings, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives

The sulfonamide derivatives described in share the 1,3-oxazole core but differ in substituents. Key comparisons include:

Substituent Effects
  • Target Compound: Features a methyl group (position 4), piperidine (position 2), and morpholine-methanone (position 5).
  • Sulfonamide Analogs: Include a cyano group (position 4) and sulfonamide substituents (e.g., N,4-dimethylbenzenesulfonamide) .

The morpholine and piperidine groups in the target compound likely enhance solubility and membrane permeability compared to the sulfonamide and cyano groups, which are more polar and may limit bioavailability.

Table 1: Structural and Functional Comparison

Property Target Compound N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives
Core Structure 1,3-oxazole 1,3-oxazole
Position 4 Substituent Methyl Cyano
Position 2 Substituent Piperidin-3-yl Variable (e.g., phenyl, thiophene)
Position 5 Substituent Morpholin-4-ylmethanone Sulfonamide
Bioactivity Hypothesized kinase/GPCR modulation Anticancer (GI50 activity, limited efficacy)
Synthetic Complexity High (multiple heterocycles) Moderate (sulfonamide coupling)

Comparison with Other Heterocyclic Systems

While the triazine and tetrazine derivatives in Evidences 3–5 differ in core structure, their synthesis and functionalization strategies provide context for heterocyclic drug design:

  • Triazine/Tetrazine Derivatives : Feature fused pyrazole-triazine/tetrazine systems, synthesized via cyclization and hydrazine-mediated reactions . These compounds emphasize nitrogen-rich heterocycles, which are often associated with DNA intercalation or topoisomerase inhibition.
  • DNA).

Table 2: Heterocyclic Diversity in Drug Design

System Core Atoms Common Targets Example Bioactivity
1,3-Oxazole (Target) O, N Kinases, GPCRs Hypothesized modulation
Triazine/Tetrazine N-rich DNA/topoisomerase Anticancer, antimicrobial
Pyrazole-Fused Systems N, C Enzymes, receptors Variable (e.g., anti-inflammatory)

Biological Activity

The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, patents, and scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N4O2C_{15}H_{22}N_{4}O_{2} with a molecular weight of approximately 290.36 g/mol. The structure features a piperidine ring, an oxazole moiety, and a morpholine group, which are known for their pharmacological relevance.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds that share structural characteristics with our target compound have shown significant growth inhibition in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of oncogenic pathways .
  • Neuropharmacological Effects : The piperidine ring is associated with various neuroactive properties. Compounds containing piperidine have been reported to act on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Enzyme Inhibition : The presence of morpholine and oxazole groups suggests potential enzyme inhibitory activities. Compounds with similar functionalities have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .

Anticancer Studies

A study involving the synthesis of related compounds indicated that derivatives with oxazole rings showed enhanced cytotoxicity against cancer cell lines, including glioma and breast cancer cells. These compounds were found to inhibit cell proliferation significantly more than standard chemotherapeutic agents .

Neuropharmacological Research

Research on piperidine derivatives has demonstrated their efficacy in modulating dopaminergic and serotonergic systems, which are critical in treating conditions like depression and schizophrenia. The specific interactions of these compounds with receptors are still under investigation but suggest a promising therapeutic profile .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AnticancerOxazole derivativesGrowth inhibition in cancer cell lines
NeuropharmacologicalPiperidine derivativesModulation of neurotransmitter systems
Enzyme InhibitionMorpholine derivativesInhibition of AChE

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving Ras oncogenes and Na+/K+ ATPase activity, leading to reduced tumor growth .
  • Neurotransmitter Modulation : The interaction with neurotransmitter receptors suggests a dual mechanism where both excitatory and inhibitory pathways may be influenced, potentially aiding in mood regulation and cognitive function .

Q & A

Q. Table 1: Synthetic Route Optimization

StepConditionsKey Reagents/CatalystsYield Optimization TipsReferences
Oxazole formationReflux, 12–24 h, inert atmosphereSulfonamides, K₂CO₃Stoichiometric ratio control
Morpholine couplingRoom temperature, 6–8 hMorpholine, DCMPurification via chromatography

Advanced: How can contradictions in biological activity data across cancer cell lines be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., variable GI₅₀ values) may arise from experimental design limitations. Mitigation strategies include:

  • Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess specificity .
  • Sample Stability : Address degradation by maintaining controlled storage (e.g., –80°C) and minimizing freeze-thaw cycles .
  • Dose-Response Validation : Conduct multi-dose assays (e.g., 5-dose analyses) to confirm IC₅₀ reproducibility .

Basic: What spectroscopic/crystallographic methods characterize this compound?

Methodological Answer:
Key techniques for structural elucidation and purity assessment:

  • X-ray Crystallography : Resolve 3D structure using SHELXL refinement; critical for confirming stereochemistry and intermolecular interactions .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity (e.g., morpholine CH₂ groups at δ 2.5–3.5 ppm) .
  • HPLC : Monitor purity (>95%) and by-products using C18 columns and gradient elution .

Q. Table 2: Characterization Techniques

MethodPurposeCritical ParametersReferences
X-ray Crystallography3D structure determinationSpace group, R-factor < 0.05
¹H NMRFunctional group validationSolvent suppression (DMSO-d₆)

Advanced: How to optimize multi-step synthesis yield?

Methodological Answer:

  • Intermediate Isolation : Purify intermediates (e.g., oxazole precursor) via flash chromatography to minimize side reactions .
  • Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance efficiency .
  • Reaction Monitoring : Use TLC/HPLC to track progress and terminate reactions at peak yield .

Basic: How do morpholine/piperidine rings affect physicochemical properties?

Methodological Answer:

  • Solubility : Morpholine’s oxygen atom enhances water solubility compared to piperidine.
  • Lipophilicity : Piperidine’s nonpolar nature increases logP, impacting membrane permeability .
  • Binding Interactions : Morpholine’s lone pairs facilitate hydrogen bonding with biological targets .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging pyrazole/oxazole pharmacophores .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Basic: Key considerations for in vitro bioactivity assays?

Methodological Answer:

  • Cell Viability Assays : Use MTT/XTT with triplicate technical replicates to minimize variability .
  • Control Groups : Include positive controls (e.g., doxorubicin) and vehicle-only treatments .

Advanced: Addressing crystallographic refinement inconsistencies?

Methodological Answer:

  • Data Quality : Ensure high-resolution data (<1.0 Å) and correct for absorption effects (SADABS) .
  • Model Validation : Cross-validate with PLATON to check for missed symmetry or disorder .

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